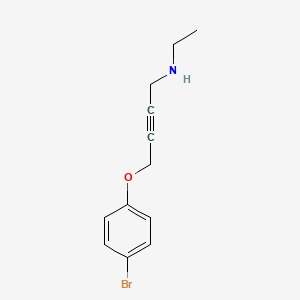![molecular formula C18H18N2O4S B5025682 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5025682.png)
4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as PABA-thioester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
科学的研究の応用
4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acider has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess antimicrobial and anticancer properties. Studies have also demonstrated its ability to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
In agriculture, 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acider has been used as a plant growth regulator and a pesticide. It has been shown to improve the yield and quality of crops such as rice and wheat. Additionally, it has been demonstrated to be effective against pests such as aphids and spider mites.
作用機序
The mechanism of action of 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acider is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as dihydropteroate synthase and farnesyltransferase, which are involved in various cellular processes.
Biochemical and Physiological Effects:
4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acider has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. Additionally, it has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes.
実験室実験の利点と制限
One of the main advantages of 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acider is its versatility. It can be easily synthesized and modified to suit various applications. Additionally, it has been shown to be stable under various conditions, making it suitable for long-term storage.
However, one of the limitations of 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acider is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its use for specific applications.
将来の方向性
There are numerous future directions for the study of 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acider. One potential area of research is the development of novel drugs based on its structure. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications. Finally, there is potential for the development of new materials based on 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acider, such as hydrogels and coatings.
合成法
The synthesis of 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acider involves the reaction of 4-aminobenzoic acid with propyl thiol and 3-propoxybenzoyl chloride in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
特性
IUPAC Name |
4-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-2-10-24-15-5-3-4-13(11-15)16(21)20-18(25)19-14-8-6-12(7-9-14)17(22)23/h3-9,11H,2,10H2,1H3,(H,22,23)(H2,19,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMGOFSARPQEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[amino(imino)methyl]-4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5025604.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B5025606.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5025612.png)
![2-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B5025619.png)
![propyl 4-{[5-(2-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B5025624.png)
![ethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5025626.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025632.png)

![6-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5025652.png)
![ethyl 4-({2-(acetylamino)-3-[4-(acetyloxy)-3-methoxyphenyl]acryloyl}amino)benzoate](/img/structure/B5025658.png)

![2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid](/img/structure/B5025679.png)
![ethyl 2-methyl-4-[(3-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5025696.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5025715.png)